N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 4-(2,4-dinitrophenoxy)benzaldehyde with 2-(naphthalen-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aromatic rings can facilitate π-π interactions with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(3-methylphenoxy)acetohydrazide
- N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H18N4O6 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H18N4O6/c30-25(14-19-6-3-5-18-4-1-2-7-22(18)19)27-26-16-17-8-11-21(12-9-17)35-24-13-10-20(28(31)32)15-23(24)29(33)34/h1-13,15-16H,14H2,(H,27,30)/b26-16+ |
InChI Key |
DJFGEPXZCSCRSQ-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.